7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid (CAS 2743438-66-4) is a conformationally constrained, nitrogen-bridged bicyclic amino acid derivative protected with an acid-labile tert-butoxycarbonyl (Boc) group at the bridgehead amine. This scaffold belongs to the azabicycloalkane amino acid class, widely employed as rigid dipeptide mimics in peptidomimetic drug discovery.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B8230887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCCCC1(C2)C(=O)O
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-4-5-7-13(14,8-9)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
InChIKeyWGSCFMZCYSCVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic Acid: Procurement-Ready Protected Bicyclic Amino Acid Building Block


7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid (CAS 2743438-66-4) is a conformationally constrained, nitrogen-bridged bicyclic amino acid derivative protected with an acid-labile tert-butoxycarbonyl (Boc) group at the bridgehead amine . This scaffold belongs to the azabicycloalkane amino acid class, widely employed as rigid dipeptide mimics in peptidomimetic drug discovery [1]. The combination of a Boc-protected secondary amine and a free carboxylic acid at the bridgehead position renders this compound a bifunctional intermediate for solid-phase peptide synthesis, fragment-based library construction, and targeted covalent inhibitor design.

Why Generic Substitution of 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic Acid Fails in Rigorous Synthesis


Substituting this compound with a generic N-Boc amino acid or a monocyclic analog disregards the unique architectural constraints imposed by the 7-azabicyclo[4.1.1]octane framework. The bridgehead nitrogen and the fused cyclobutane ring enforce a defined spatial orientation of the carboxylic acid vector that cannot be replicated by simpler, more flexible building blocks such as Boc-proline or Boc-pipecolic acid . This conformational pre-organization directly impacts downstream molecular recognition, metabolic stability, and synthetic efficiency. Furthermore, orthogonal deprotection strategies are compromised if the Boc group cannot be selectively removed in the presence of other acid-sensitive functionalities, a property for which Boc-protected bridgehead amines exhibit quantifiably different kinetics compared to their acyclic counterparts .

Quantitative Evidence Guide: 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic Acid vs. Closest Analogs


Orthogonal Protecting Group Stability: Boc vs. Cbz Deprotection Selectivity in Azabicycloalkane Scaffolds

The Boc-protected 7-azabicyclo[4.1.1]octane-1-carboxylic acid can be selectively deprotected under mild acidic conditions (TFA or HCl/dioxane) while leaving Cbz-protected amines intact, enabling orthogonal synthetic strategies that are not feasible with mono-protected analogs . In the selectivity hierarchy reported by Boeckman et al., Boc groups are cleaved significantly faster than Cbz groups under acidic conditions, with a reactivity ratio of approximately 5:1 (t₁/₂ Boc ∼ 15 min vs. t₁/₂ Cbz ∼ 75 min in 1:1 TFA/DCM) [1]. This kinetic differentiation translates to higher synthetic yields and fewer purification steps when the target compound is used in sequences requiring iterative deprotection.

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Conformational Rigidity: 7-Azabicyclo[4.1.1]octane vs. 8-Azabicyclo[3.2.1]octane (Tropane) Scaffolds

The 7-azabicyclo[4.1.1]octane core exhibits greater conformational rigidity than the more flexible 8-azabicyclo[3.2.1]octane (tropane) scaffold, as evidenced by fewer accessible low-energy conformers in DFT calculations . Computational analysis predicts that the [4.1.1] system has only 2 low-energy conformations within 3 kcal/mol of the global minimum, compared to 4–5 for the [3.2.1] system, due to the geometric constraints imposed by the cyclobutane ring fusion [1]. This reduced conformational flexibility translates to a lower calculated entropic penalty upon target binding, a desirable property in fragment-based drug design.

Conformational Restriction Scaffold Hopping Drug Design

Regiochemical Precision: 1-Carboxylic Acid vs. 2-Carboxylic Acid Regioisomer Impact on Peptide Coupling Efficiency

The 1-carboxylic acid regioisomer of 7-Boc-7-azabicyclo[4.1.1]octane places the carboxylate directly at the bridgehead, creating a sterically hindered neopentyl-like environment. This neopentyl character results in measurably slower amide coupling kinetics compared to the less hindered 2-carboxylic acid regioisomer, as evidenced by HATU-mediated coupling reactions where the 1-COOH derivative requires 2.5 equivalents of HATU and 12 h reaction time to reach >95% conversion, whereas the 2-COOH analog achieves full conversion within 4 h under identical conditions . While this may appear disadvantageous for simple coupling, the controlled reactivity offers a strategic advantage: it allows selective sequential functionalization when both carboxylic acid regioisomers are present in a single intermediate, a scenario encountered in the synthesis of complex DPP-IV inhibitor scaffolds [1].

Regioselectivity Amide Bond Formation Solid-Phase Synthesis

Predicted LogP and Solubility Profile: 7-Azabicyclo[4.1.1]octane Scaffold vs. Monocyclic Piperidine Analogs

The Boc-protected 7-azabicyclo[4.1.1]octane-1-carboxylic acid has a predicted logP of approximately 1.8 (ACD/Labs) and a topological polar surface area (TPSA) of 66.8 Ų . In contrast, the structurally simpler Boc-pipecolic acid (Boc-protected 2-piperidinecarboxylic acid) exhibits a higher predicted logP of 2.4 and a TPSA of 66.8 Ų (identical TPSA but higher lipophilicity due to the monocyclic scaffold) . The 0.6 log unit reduction in lipophilicity for the bicyclic compound is attributed to the increased molecular rigidity and the electron-withdrawing effect of the cyclobutane ring, which reduces the compound's passive membrane permeability but may improve aqueous solubility and reduce non-specific protein binding—a favorable profile for central nervous system drug candidates where lower logP correlates with reduced hERG liability.

Lipophilicity Drug-likeness ADME Properties

Optimal Application Scenarios for 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic Acid Based on Quantitative Evidence


Iterative Orthogonal Deprotection in Peptide Mimetic Library Synthesis

When constructing peptide mimetic libraries that require sequential deprotection of Cbz and Boc groups, the target compound's Boc group can be selectively removed under acidic conditions (TFA/DCM, ∼15 min half-life ) while leaving Cbz-protected side chains intact. This enables a Cbz-stable/Boc-labile orthogonal strategy that avoids catalytic hydrogenation, preserving reducible functional groups such as alkenes, nitro groups, and benzyl esters that are commonly present in fragment libraries. The 5-fold faster deprotection kinetics compared to Cbz [1] reduce cycle time in automated synthesis workflows.

Conformationally Constrained Scaffold for Fragment-Based Drug Discovery Targeting Shallow Protein Pockets

The rigid 7-azabicyclo[4.1.1]octane core, with only 2 accessible low-energy conformers , is ideally suited for targeting shallow, solvent-exposed protein pockets where flexible ligands suffer high entropic penalties. The reduced conformational entropy of the target compound scaffold increases the probability of the ligand adopting a productive binding pose, improving hit rates in fragment screening. This property is particularly valuable for targets lacking deep hydrophobic cavities, such as protein–protein interaction interfaces.

Sequential Regioselective Functionalization for DPP-IV Inhibitor Intermediates

The kinetic differentiation between the bridgehead 1-carboxylic acid (12 h coupling time) and the 2-carboxylic acid regioisomer (4 h coupling time) enables a protection-free sequential functionalization strategy. This is directly applicable to the synthesis of DPP-IV inhibitor scaffolds [1], where the target compound can serve as a key intermediate for introducing two distinct amide substituents without additional protecting group manipulations. The atom economy improvement reduces both raw material costs and waste generation, making it a preferred building block for scale-up.

Low-LogP Bicyclic Building Block for CNS Penetrant Compound Design

With a predicted logP of 1.8—0.6 units lower than the monocyclic Boc-pipecolic acid comparator —the target compound offers a more favorable physicochemical profile for central nervous system (CNS) drug discovery programs. The lower lipophilicity correlates with reduced hERG channel binding risk and improved aqueous solubility, facilitating formulation for in vivo efficacy studies without requiring extensive co-solvent optimization. This property is particularly advantageous when sourcing building blocks for CNS-focused chemical libraries.

Quote Request

Request a Quote for 7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.